molecular formula C19H18N4O3 B6541876 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide CAS No. 1058373-54-8

2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide

Cat. No. B6541876
CAS RN: 1058373-54-8
M. Wt: 350.4 g/mol
InChI Key: WHDPLKSMZLDZCX-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide is 350.13789045 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Protodeboronation for Alkene Hydromethylation

Background:: Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored.

Application:: Researchers have reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The protocol was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Organic Chemical Synthesis Intermediate

Application:: “2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide” serves as an intermediate in organic chemical synthesis. Its versatile structure allows for further derivatization and incorporation into complex molecules .

USP1 Inhibition for Cancer Therapy

Background:: Ubiquitin Specific Protease 1 (USP1) plays a crucial role in maintaining DNA integrity and DNA damage repair. It is upregulated in BRCA-mutated tumors.

Application:: Debio 0432, a USP1 inhibitor, shows promise as a potent and selective small molecule. It modulates the downstream target Ub-PCNA, leading to replication fork destabilization, DNA damage, and tumor cell death. In vivo studies demonstrate antitumor activity in BRCA mutant breast cancer and lung cancer models .

Immunogenomics of Colorectal Cancer

Background:: Understanding the immunogenomics of colorectal cancer is essential for developing new immunotherapeutic strategies.

Application:: Researchers are exploring the immunogenomic aspects of colorectal cancer, aiming to enhance immunotherapies. Investigating the role of F5228-0432 in this context could provide valuable insights .

Tumor Mutational Burden (TMB) Assessment

Background:: TMB, based on tumor genomic alterations, correlates with response to immune checkpoint blockade treatment.

Application:: Assessing TMB in patients with colorectal cancer may guide treatment decisions. Highly mutated tumors may produce high-quality neoantigens, enhancing T-cell reactivity .

properties

IUPAC Name

2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-13-4-3-5-17(21-13)22-18(24)11-23-12-20-16(10-19(23)25)14-6-8-15(26-2)9-7-14/h3-10,12H,11H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDPLKSMZLDZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide

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